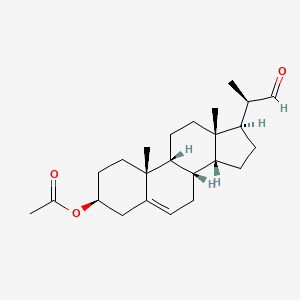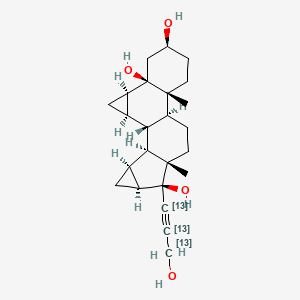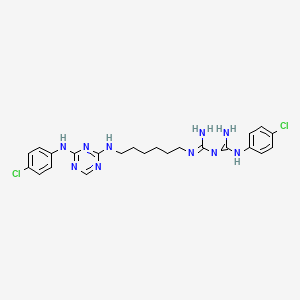
Chlorhexidine Impurity E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorhexidine Impurity E is a chemical compound that is often encountered as an impurity in the synthesis and production of chlorhexidine, a widely used antiseptic and disinfectant. Chlorhexidine is known for its broad-spectrum antimicrobial activity, making it a common ingredient in various healthcare and hygiene products. The presence of impurities like this compound can affect the quality and efficacy of the final product, making it essential to understand its properties and behavior.
Métodos De Preparación
The preparation of Chlorhexidine Impurity E involves synthetic routes that are similar to those used in the production of chlorhexidine itself. The synthesis typically involves the reaction of hexamethylene bis(4-chlorophenyl)biguanide with various reagents under controlled conditions. Industrial production methods may include the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main product.
Análisis De Reacciones Químicas
Chlorhexidine Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chlorhexidine Impurity E has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of chlorhexidine products.
Biology: Research on this compound helps in understanding the biological effects and potential toxicity of impurities in pharmaceutical products.
Medicine: Studies on this impurity contribute to the development of safer and more effective antiseptic formulations.
Industry: It is used in quality control processes to monitor and minimize the presence of impurities in industrial production.
Mecanismo De Acción
The mechanism of action of Chlorhexidine Impurity E is similar to that of chlorhexidine. It interacts with the negatively charged surfaces of microorganisms, such as bacteria, fungi, and viruses, disrupting their cell membrane structure. This disruption leads to the death of the microorganisms or inhibits their growth and reproduction. The molecular targets and pathways involved include the cell wall and cytoplasmic membrane of the microorganisms.
Comparación Con Compuestos Similares
Chlorhexidine Impurity E can be compared with other similar compounds, such as:
- Chlorhexidine Impurity A
- Chlorhexidine Impurity B
- Chlorhexidine Impurity C
- Chlorhexidine Impurity D
Each of these impurities has unique properties and behaviors that can affect the quality and efficacy of chlorhexidine products. This compound is unique in its specific chemical structure and the types of reactions it undergoes, making it an important compound to study in the context of chlorhexidine production and quality control.
Propiedades
Fórmula molecular |
C23H28Cl2N10 |
|---|---|
Peso molecular |
515.4 g/mol |
Nombre IUPAC |
1-[amino-(4-chloroanilino)methylidene]-2-[6-[[4-(4-chloroanilino)-1,3,5-triazin-2-yl]amino]hexyl]guanidine |
InChI |
InChI=1S/C23H28Cl2N10/c24-16-5-9-18(10-6-16)32-21(27)34-20(26)28-13-3-1-2-4-14-29-22-30-15-31-23(35-22)33-19-11-7-17(25)8-12-19/h5-12,15H,1-4,13-14H2,(H5,26,27,28,32,34)(H2,29,30,31,33,35) |
Clave InChI |
WJIZXEYLCNQMMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=NC=NC(=N2)NCCCCCCN=C(N)N=C(N)NC3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


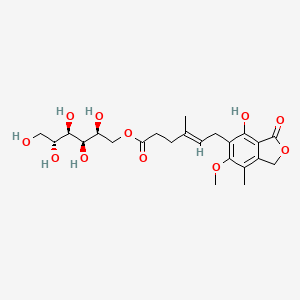
![3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid](/img/structure/B13850531.png)
![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)
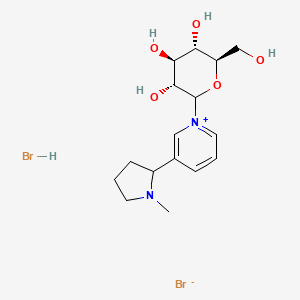


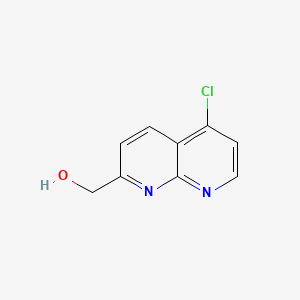
![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
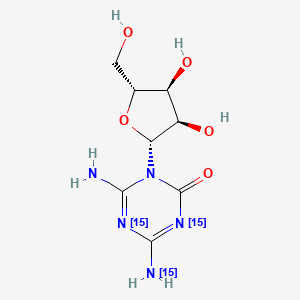
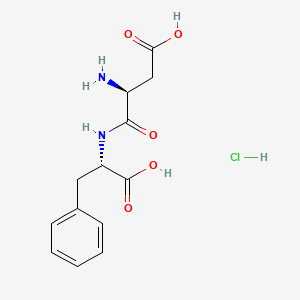
![tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13850597.png)
